4-tert-butyl-N'-phenylbenzenesulfonohydrazide
Description
4-tert-butyl-N’-phenylbenzenesulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides It is characterized by the presence of a tert-butyl group, a phenyl group, and a benzenesulfonohydrazide moiety
Properties
IUPAC Name |
4-tert-butyl-N'-phenylbenzenesulfonohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-16(2,3)13-9-11-15(12-10-13)21(19,20)18-17-14-7-5-4-6-8-14/h4-12,17-18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWHMRQEULOKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N’-phenylbenzenesulfonohydrazide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with phenylhydrazine. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 4-tert-butyl-N’-phenylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N’-phenylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups such as amines.
Substitution: The phenyl and tert-butyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-tert-butyl-N’-phenylbenzenesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl hydrazides and related compounds.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N’-phenylbenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and proteins. The sulfonohydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butylbenzenesulfonic acid
- N-tert-butylbenzenesulfonamide
- 4-isopropylbenzenesulfonohydrazide
Uniqueness
4-tert-butyl-N’-phenylbenzenesulfonohydrazide is unique due to the presence of both a tert-butyl group and a phenyl group, which confer specific steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it distinct from other sulfonohydrazides and sulfonamides.
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